molecular formula C8H9ClN2O B1337686 4-Formylbenzimidamide hydrochloride CAS No. 63476-93-7

4-Formylbenzimidamide hydrochloride

Cat. No.: B1337686
CAS No.: 63476-93-7
M. Wt: 184.62 g/mol
InChI Key: BSDOIHKQMOMRHJ-UHFFFAOYSA-N
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Description

4-Formylbenzimidamide hydrochloride is a benzimidazole derivative containing both an aldehyde group and an amidine hydrochloride group. This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds . It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzimidamide hydrochloride typically involves the reaction of 4-amidinobenzaldehyde hydrochloride with tetrahydrothiopyran-4-one, 1,1-dioxide in the presence of phosphoric acid. The reaction is carried out at 100°C for 2 hours, followed by cooling and dilution with a methanol/ether mixture. The product is then collected, washed, and dried .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-Formylbenzimidamide hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other benzimidazole derivatives. These interactions may involve inhibition of specific enzymes or modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 4-Aminobenzimidamide hydrochloride
  • 4-Methylbenzimidamide hydrochloride
  • 4-Nitrobenzimidamide hydrochloride

Comparison: 4-Formylbenzimidamide hydrochloride is unique due to the presence of both an aldehyde group and an amidine hydrochloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and scientific research .

Properties

IUPAC Name

4-formylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-5H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDOIHKQMOMRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496587
Record name 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63476-93-7
Record name 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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